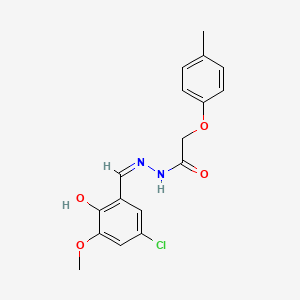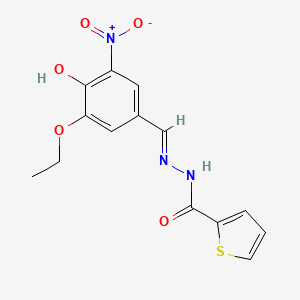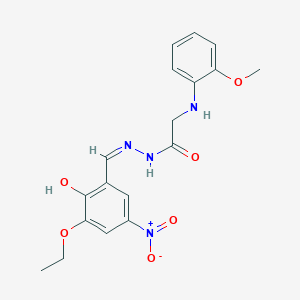![molecular formula C16H24N2O3 B1190349 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B1190349.png)
5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a pyrrolidinone moiety, and a dimethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where the pyrrolidinone reacts with a suitable leaving group on the cyclohexane ring.
Final Assembly: The final step involves the formation of the imine linkage through a condensation reaction between the amine group of the pyrrolidinone and an aldehyde or ketone on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidinone moiety suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The pyrrolidinone moiety may play a key role in binding to enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in having a dimethyl group and a cyclic structure.
2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide: Shares the dimethyl and cyclic features but differs in the presence of phosphorus and chlorine atoms.
Uniqueness
What sets 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione apart is the combination of the cyclohexane ring, pyrrolidinone moiety, and the imine linkage
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37g/mol |
IUPAC-Name |
1-[3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H24N2O3/c1-16(2)9-13(19)12(14(20)10-16)11-17-6-4-8-18-7-3-5-15(18)21/h11,19H,3-10H2,1-2H3 |
InChI-Schlüssel |
PXIDWIVPJWRWKT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NCCCN2CCCC2=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B1190269.png)



![N'-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B1190273.png)
![2-amino-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B1190276.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1190277.png)
![N'-[(1-hydroxy-2-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B1190286.png)
![2-({[3-(cyclohexylamino)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B1190289.png)
